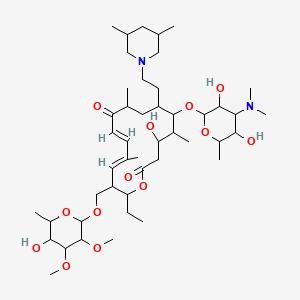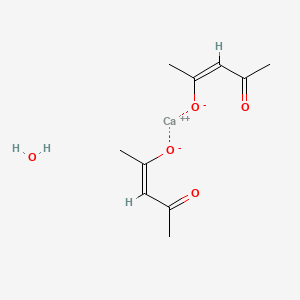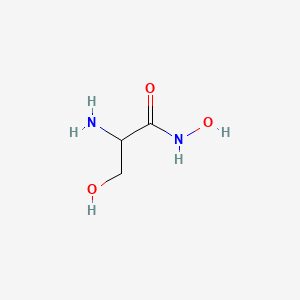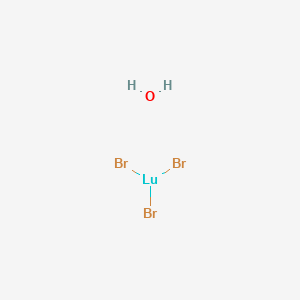
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is an organometallic compound with the chemical formula C12F18MoS6. This compound is known for its high electron affinity and is commonly used as a p-dopant in various electronic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) typically involves the reaction of molybdenum hexacarbonyl with 1,2-bis(trifluoromethyl)ethane-1,2-dithiolene ligands. The reaction is carried out under an inert atmosphere, often using solvents like dichloromethane or toluene. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where the dithiolene ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use other dithiolene ligands or phosphine ligands under inert conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield molybdenum(VI) species, while reduction can produce molybdenum(II) species .
Aplicaciones Científicas De Investigación
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) has several scientific research applications:
Mecanismo De Acción
The mechanism by which molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) exerts its effects involves its high electron affinity. This property allows it to effectively p-dope materials by accepting electrons, thereby increasing the hole concentration in the material. The molecular targets include organic semiconductors, where it facilitates charge transfer and improves conductivity .
Comparación Con Compuestos Similares
Similar Compounds
Molybdenum tris(1-(methoxycarbonyl)-2-(trifluoromethyl)ethane-1,2-dithiolene): Similar in structure but with a methoxycarbonyl group, used for p-doping in different contexts.
Molybdenum tris(1,2-bis(trifluoromethyl)ethylene-1,2-dithiolate): Another variant with slight structural differences, also used as a p-dopant.
Uniqueness
Molybdenum tris(1,2-bis(trifluoromethyl)ethane-1,2-dithiolene) is unique due to its exceptionally high electron affinity, making it particularly effective for p-doping applications. Its stability and efficiency in various electronic applications set it apart from other similar compounds .
Propiedades
Fórmula molecular |
C12F18MoS6-6 |
|---|---|
Peso molecular |
774.5 g/mol |
Nombre IUPAC |
(Z)-1,1,1,4,4,4-hexafluorobut-2-ene-2,3-dithiolate;molybdenum |
InChI |
InChI=1S/3C4H2F6S2.Mo/c3*5-3(6,7)1(11)2(12)4(8,9)10;/h3*11-12H;/p-6/b3*2-1-; |
Clave InChI |
ZQDFCVSBGACVIX-JVUUZWNBSA-H |
SMILES isomérico |
C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.C(=C(\[S-])/C(F)(F)F)(\[S-])/C(F)(F)F.[Mo] |
SMILES canónico |
C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].C(=C(C(F)(F)F)[S-])(C(F)(F)F)[S-].[Mo] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B12058972.png)

![2-[4,5-dihydroxy-6-(hydroxymethyl)-2-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12058982.png)










